
5-bromo-1H-indol-2-amine
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Overview
Description
5-Bromo-1H-indol-2-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is characterized by the presence of a bromine atom at the 5th position and an amino group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indol-2-amine typically involves the bromination of 1H-indol-2-amine. One common method is the electrophilic aromatic substitution reaction, where 1H-indol-2-amine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1H-indol-2-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 1H-indol-2-amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1H-indol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indol-2-amine: Lacks the bromine atom at the 5th position.
5-Fluoro-1H-indol-2-amine: Contains a fluorine atom instead of a bromine atom at the 5th position.
5-Chloro-1H-indol-2-amine: Contains a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness
5-Bromo-1H-indol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and potentially enhancing its bioactivity .
Biological Activity
5-Bromo-1H-indol-2-amine is a synthetic compound belonging to the indole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and its implications in drug discovery, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 5-position and an amino group at the 2-position of the indole ring. This unique substitution pattern influences its chemical reactivity and biological activity compared to other indole derivatives.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has demonstrated partial anticancer activity against leukemia cell lines such as Jurkat and CEM due to the presence of the bromine atom .
- Antimicrobial Properties : The compound has been investigated for its antibacterial effects, particularly against multidrug-resistant strains. It has shown potential in enhancing the efficacy of antibiotics by acting as a potentiator against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
- Enzyme Inhibition : this compound interacts with various enzymes, influencing biochemical pathways. It has been noted for its ability to inhibit bacterial cystathionine γ-synthase (bCSE), which can increase bacterial sensitivity to antibiotics .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Electrophilic Aromatic Substitution : Bromination of indole derivatives at the C-5 position using brominating agents.
- Coupling Reactions : Utilizing Suzuki-Miyaura cross-coupling techniques to create more complex derivatives .
Anticancer Activity
A study conducted on various 5-bromoindole derivatives revealed significant anticancer properties. The compound's structure was found to enhance its activity against leukemia cell lines, demonstrating a dose-dependent response .
Antimicrobial Efficacy
In a recent investigation, 5-bromo-1H-indol-2-amines were tested against resistant bacterial strains. The results indicated that compounds derived from this scaffold could effectively inhibit bacterial growth and biofilm formation, suggesting their potential as novel antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Bromoindole | Lacks amino group at position 2 | Higher reactivity due to absence of amino group |
5-Bromoindole-2-carboxylic acid | Contains a carboxylic acid group | Increased solubility and potential for different interactions |
6-Bromoindole | Bromine located at position 6 | Different reactivity profile compared to position 5 |
4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine | Contains a pyrimidine ring linked to indole structure | Potential for diverse biological activities due to dual ring system |
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-bromo-1H-indol-2-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H,10H2 |
InChI Key |
SIEHQTJEKMQJQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)N |
Origin of Product |
United States |
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